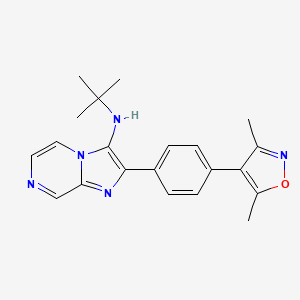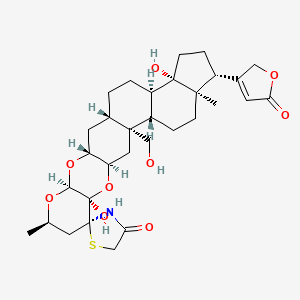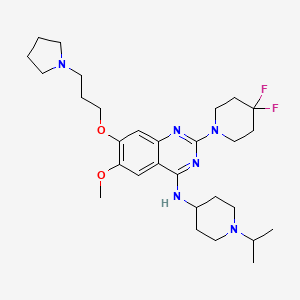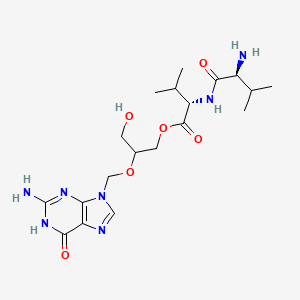
Valine-valine-ganciclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Valine-valine-ganciclovir est un composé qui combine les propriétés antivirales du ganciclovir avec la biodisponibilité accrue fournie par la valine. Ce composé est principalement utilisé dans le traitement des infections à cytomégalovirus (CMV), en particulier chez les patients immunodéprimés. L'ajout de valine au ganciclovir améliore son absorption et son efficacité, ce qui en fait un outil précieux dans la thérapie antivirale .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Valine-valine-ganciclovir implique l'estérification du ganciclovir avec la valine. Une méthode courante implique la déprotection du ganciclovir mono-benzyloxycarbonyl-L-valine dans le méthanol ou l'éthanol. Ce processus peut conduire à la formation d'impuretés telles que le N-méthyl valganciclovir et le N-éthyl valganciclovir, qui doivent être contrôlées dans des limites spécifiques .
Méthodes de production industrielle
La production industrielle du this compound suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles afin de minimiser les impuretés et de garantir un rendement élevé et une pureté élevée du produit final. Des techniques de purification avancées sont employées pour répondre aux normes de qualité strictes requises pour les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le Valine-valine-ganciclovir subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés du composé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique qui est effectuée .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun ayant potentiellement des propriétés pharmacologiques différentes. Ces dérivés peuvent être étudiés pour leur efficacité et leur sécurité en thérapie antivirale .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'estérification et d'autres réactions chimiques.
Biologie : Le composé est étudié pour ses interactions avec les transporteurs cellulaires et les enzymes.
Médecine : Il est principalement utilisé dans le traitement des infections à CMV chez les patients immunodéprimés, y compris ceux atteints du VIH/SIDA et les receveurs de greffes
Industrie : Le composé est produit à l'échelle industrielle pour des applications pharmaceutiques, nécessitant des techniques de synthèse et de purification avancées
Mécanisme d'action
Le this compound est rapidement converti en ganciclovir dans l'organisme. Le ganciclovir est phosphorylé en un substrat qui inhibe de manière compétitive la liaison du désoxyguanosine triphosphate à l'ADN polymérase, ce qui entraîne l'inhibition de la synthèse de l'ADN viral. Ce mécanisme empêche efficacement la réplication du CMV et d'autres herpèsvirus .
Applications De Recherche Scientifique
Valine-valine-ganciclovir has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other chemical reactions.
Biology: The compound is studied for its interactions with cellular transporters and enzymes.
Medicine: It is primarily used in the treatment of CMV infections in immunocompromised patients, including those with HIV/AIDS and transplant recipients
Industry: The compound is produced on an industrial scale for pharmaceutical applications, requiring advanced synthesis and purification techniques
Mécanisme D'action
Valine-valine-ganciclovir is rapidly converted to ganciclovir in the body. Ganciclovir is phosphorylated to a substrate that competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis. This mechanism effectively prevents the replication of CMV and other herpesviruses .
Comparaison Avec Des Composés Similaires
Composés similaires
Ganciclovir : Le composé parent du Valine-valine-ganciclovir, utilisé dans le traitement des infections à CMV.
Valganciclovir : Un promédicament ester L-valine du ganciclovir, similaire au this compound mais avec des propriétés pharmacocinétiques différentes.
Valaciclovir : Un autre composé antiviral estérifié par la valine, principalement utilisé pour les infections à virus herpès simplex.
Unicité
Le this compound est unique dans sa combinaison de deux molécules de valine avec le ganciclovir, améliorant sa biodisponibilité et son efficacité. Cela le rend particulièrement efficace dans le traitement des infections à CMV chez les patients immunodéprimés, offrant des avantages par rapport à d'autres composés similaires en termes d'absorption et de résultats cliniques .
Propriétés
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11?,12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCILZBQRWUKME-SPOOISQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

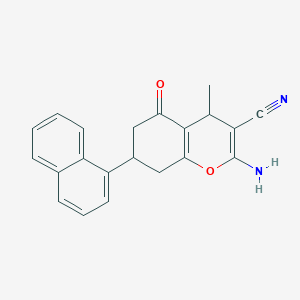
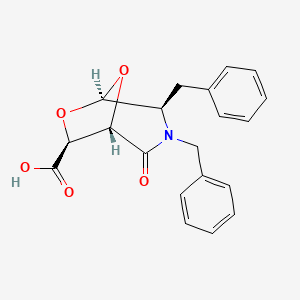


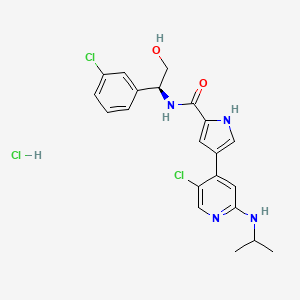
![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)
